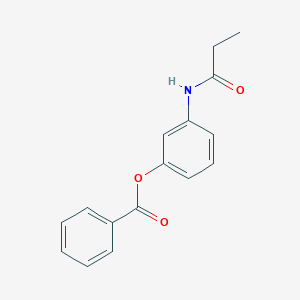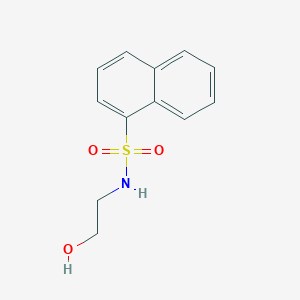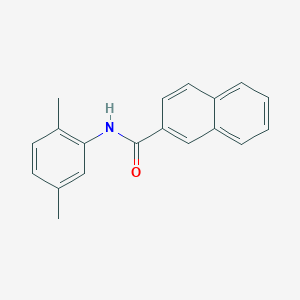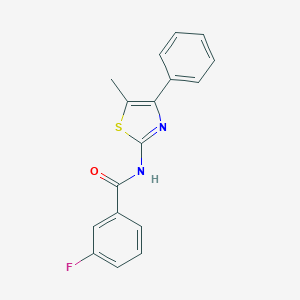
5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific compound “5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid” would have additional functional groups attached to this basic pyrazole structure, including a bromo group at the 5th position, a chloro group at the 4th position, and an ethyl group at the 1st position .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific functional groups in “5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid” would be attached at the appropriate positions on this ring .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Aplicaciones Científicas De Investigación
Pyrazole Derivatives: Synthesis and Biological Applications
Applications in Synthesis of Heterocyclic Compounds
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives, including pyrazole carboxylic acid derivatives, underscores their value as a building block for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives offers mild reaction conditions for generating a wide range of heterocyclic compounds and dyes (M. A. Gomaa & H. Ali, 2020). This research indicates the potential of pyrazole carboxylic acid derivatives in creating innovative compounds with various applications, including in material science and as functional dyes.
Contribution to Anticancer Research
Recent reviews have highlighted the role of compounds like pyrazoline derivatives in anticancer research. These compounds, due to their structural diversity and biological activity, have been extensively studied for their anticancer properties. The synthesis and chemistry of structurally unique hexasubstituted pyrazolines, for example, have provided insights into the development of new anticancer agents (A. Baumstark et al., 2013). This research demonstrates the importance of pyrazoline derivatives in the discovery and development of new therapeutic agents against various cancers.
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Given the wide range of potential applications and ongoing research into new synthesis methods, it’s likely that the study and use of pyrazoles, including “5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid”, will continue to be an active area of research .
Mecanismo De Acción
Target of Action
The primary targets of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their broad range of biological activities . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with its targets would depend on the nature of these targets.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it’s plausible that this compound could affect multiple pathways
Pharmacokinetics
The compound’s solubility in polar organic solvents suggests it may be well-absorbed in the body. Its stability under normal temperature and pressure also indicates it might have a reasonable half-life in the body.
Result of Action
As a pyrazole derivative, it may exhibit a range of biological activities , but specific effects would depend on its interaction with its targets.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s stability under normal temperature and pressure suggests it might be relatively stable in various environments.
Propiedades
IUPAC Name |
5-bromo-4-chloro-1-ethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2/c1-2-10-5(7)3(8)4(9-10)6(11)12/h2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBTXQXPJTTDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494964.png)

![1-(4-Bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]ethanone](/img/structure/B494968.png)


![1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494971.png)

![1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494975.png)
![2-amino-4-(2-thienyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494976.png)

![1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B494980.png)
![1-ethyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494982.png)
![1-(4-chlorophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B494983.png)
![N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B494985.png)